2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-methoxyphenyl)acetamide is a synthetic compound with potential applications in various scientific fields. Its structure comprises a complex arrangement of fused heterocycles and functional groups that impart unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1:
Starting Materials: 3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-one and 2-methoxyphenylamine.
Reaction Conditions: Condensation reaction under basic conditions.
Product: Intermediate compound 2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide.
Step 2:
Starting Materials: Intermediate from Step 1 and phenylboronic acid.
Reaction Conditions: Suzuki coupling reaction in the presence of a palladium catalyst.
Product: Final compound 2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-methoxyphenyl)acetamide.
Industrial Production Methods
Industrial synthesis may involve optimized versions of the above laboratory-scale methods, employing larger reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation:
The compound can undergo oxidative cleavage of its methoxyphenyl group under strong oxidative conditions.
Reduction:
Reduction reactions can target the imidazo[2,1-c][1,2,4]triazin ring, potentially reducing double bonds.
Substitution:
Nucleophilic aromatic substitution can occur at the phenyl ring, particularly targeting the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogen (H2) gas with a palladium (Pd) catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
From Oxidation: Carboxylic acids and aldehydes.
From Reduction: Reduced heterocyclic compounds.
From Substitution: Substituted methoxyphenyl derivatives.
Scientific Research Applications
Chemistry:
The compound serves as a ligand in coordination chemistry, forming complexes with transition metals.
Biology:
It has potential as a biological probe for studying enzyme interactions due to its unique structure.
Medicine:
Investigated for potential therapeutic applications in cancer treatment, owing to its ability to interfere with specific biochemical pathways.
Industry:
Utilized in the development of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors, through its functional groups. For instance, in cancer research, it may inhibit enzyme activity by binding to the active site, disrupting normal cellular functions. The precise pathways involved can vary depending on the application and target molecule.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-3,4-dioxo-1,2,4-triazine Derivatives:
Share a similar triazine core but with different substituents that may alter their chemical properties and applications.
N-(2-Methoxyphenyl)acetamide Compounds:
Compounds with similar N-(2-methoxyphenyl)acetamide functionality but differing in the heterocyclic component.
Unique Features
The combination of the imidazo[2,1-c][1,2,4]triazin ring with the methoxyphenylacetamide group imparts distinct steric and electronic properties, making it more effective in certain biological applications compared to simpler analogs.
Properties
IUPAC Name |
2-(3,4-dioxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl)-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4/c1-29-16-10-6-5-9-15(16)21-17(26)13-25-19(28)18(27)24-12-11-23(20(24)22-25)14-7-3-2-4-8-14/h2-10H,11-13H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYMOJTUBYGTBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C(=O)C(=O)N3CCN(C3=N2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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